5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid

Description

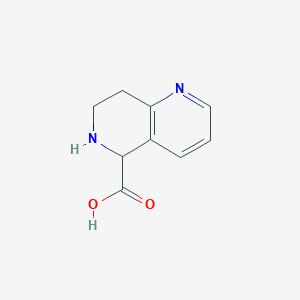

5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyridine and tetrahydropyridine ring system with a carboxylic acid substituent at the 5-position. Derivatives of this compound, such as ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate hydrochloride, are often synthesized for drug discovery purposes, as seen in the preparation of retinoid receptor agonists and other therapeutic agents . The carboxylic acid group enhances hydrogen-bonding interactions, making it valuable for targeting enzymes or receptors in biological systems .

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)8-6-2-1-4-10-7(6)3-5-11-8/h1-2,4,8,11H,3,5H2,(H,12,13) |

InChI Key |

JXMFEXNRQUOYAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=C1N=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Heck Reaction-Mediated Vinylation and Cyclization

A landmark 2020 study demonstrated the utility of a palladium-catalyzed Heck reaction for constructing the naphthyridine core. The protocol involves:

-

Vinylation of 2-chloropyridine with ethylene gas under Pd(dppf)Cl₂ catalysis (1.2 equiv potassium trifluorovinylborate, 95°C, 3.5 h), yielding 2-vinylpyridine derivatives in 87% isolated yield.

-

Cyclization with ammonia (0.30 MPa NH₃, 60°C, 6 h) to form dihydronaphthyridine intermediates.

-

Ruthenium-catalyzed asymmetric transfer hydrogenation using chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (0.5 mol%, 35°C, 24 h), achieving >99.9% enantiomeric excess (ee).

This route eliminates chromatographic purification, favoring solvent exchanges (THF/EtOH) and recrystallization for industrial scalability.

Multicomponent Condensation Routes

Patent EP2380890A1 discloses alternative methods using amidine hydrohalide salts and carbonyl precursors:

-

Condensation of amidine salts (e.g., compound XXIII) with intermediates (e.g., compound V) in toluene/DMF (NaH base, −20°C to 50°C).

-

Oxidation of sulfide intermediates (compound IV) with peroxides or oxone in dichloromethane (0°C to reflux), yielding sulfone derivatives.

-

Carboxylic acid introduction via Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under peptide coupling conditions (DCC, DMAP).

This pathway achieves moderate yields (40–60%) but requires stringent control of stoichiometry to minimize byproducts.

Comparative Analysis of Methodologies

Industrial-Scale Considerations

The Heck-mediated route’s avoidance of distillation and chromatography makes it preferable for kilogram-scale production. Critical factors include:

-

Ethylene gas handling : Requires high-pressure reactors but improves atom economy.

-

Ammonia cyclization : Optimized at 0.65 MPa to prevent decomposition of labile intermediates.

-

Recrystallization solvents : EtOH/THF mixtures enhance crystal purity (>98% by HPLC).

In contrast, multicomponent methods face challenges in removing copper byproducts (e.g., CuI residuals) .

Chemical Reactions Analysis

Reaction Types

The compound likely participates in oxidation , reduction , substitution , and cyclization reactions, based on structural similarities to related naphthyridines.

Oxidation

-

Mechanism : Oxidation of the tetrahydro ring system or functional groups (e.g., carboxylic acid) using agents like potassium permanganate (in acidic/basic media) or chromium trioxide .

-

Expected Products : Formation of oxidized derivatives, such as naphthyridine diones or quinones, depending on the site of oxidation .

Reduction

-

Mechanism : Reduction of double bonds or reactive functional groups (e.g., carboxylic acid to alcohol) using agents like sodium borohydride (in methanol) or lithium aluminum hydride (in ether).

-

Expected Products : Fully or partially saturated derivatives, such as tetrahydronaphthyridines .

Substitution

-

Mechanism : Nucleophilic or electrophilic substitution at nitrogen atoms or the carboxylic acid group.

-

Reagents : Alkyl halides, amines, or acyl chlorides under basic/acidic conditions.

-

Expected Products : Substituted derivatives with altered pharmacological properties .

Cyclization

-

Mechanism : Intramolecular cyclization under thermal or acidic conditions, potentially forming fused ring systems.

-

Expected Products : Polycyclic derivatives, such as naphthyridinones or other heterocyclic compounds .

Reagents and Reaction Conditions

| Reaction Type | Reagents | Conditions | Key Outcomes |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic/basic medium, heated | Formation of oxidized derivatives |

| Reduction | Sodium borohydride | Methanol, room temperature | Saturation of double bonds |

| Substitution | Alkyl halides, amines | Polar solvent (DMSO, DMF), catalyst | Introduction of new substituents |

| Cyclization | Acid catalyst (HCl) | Elevated temperature (e.g., 180°C) | Formation of fused ring systems |

Major Products

The products depend on the reaction type and conditions:

-

Oxidation : Naphthyridine diones or quinones (e.g., 1,6-naphthyridine-5,6-dione).

-

Reduction : Tetrahydronaphthyridines (e.g., fully saturated derivatives).

-

Substitution : Alkylated or acylated derivatives (e.g., methylated or benzoylated variants).

-

Cyclization : Polycyclic compounds (e.g., naphthyridinones) .

Mechanistic Insights

The carboxylic acid group at position 5 likely enhances reactivity in nucleophilic substitution, while the tetrahydro ring system may stabilize intermediates during oxidation or reduction. Cyclization reactions could be driven by intramolecular hydrogen bonding or electron-deficient sites .

Research Gaps and Limitations

-

Direct Data : No experimental data specific to 5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid were identified in the reviewed literature.

-

Inference : Reactions inferred from structurally similar compounds (e.g., 1,5- or 1,8-naphthyridine derivatives).

-

Experimental Validation : Further studies are needed to confirm reaction pathways and product structures.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid serves as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it has been explored for its potential in developing drugs targeting neurological disorders. For instance, a recent study highlighted its role in synthesizing RORγt inverse agonists, which are promising candidates for treating autoimmune diseases .

Case Study: TAK-828F

The asymmetric synthesis of TAK-828F utilized 5,6,7,8-tetrahydro-1,6-naphthyridine as a scaffold. This synthesis involved innovative methods such as Heck-type vinylation and enantioselective transfer hydrogenation, showcasing the compound's utility in creating complex chiral structures necessary for drug efficacy .

Biochemical Research

Enzyme Inhibition and Receptor Interaction Studies

This compound is instrumental in biochemical research focused on understanding enzyme inhibition and receptor interactions. It aids researchers in elucidating complex biological pathways that are crucial for drug discovery and development .

Library Synthesis for Antituberculosis Activity

A library of compounds synthesized from 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds was screened for antituberculosis activity. This study resulted in the identification of several lead compounds that demonstrated significant biological activity .

Material Science

Incorporation into Polymers

The unique structure of this compound allows it to be incorporated into polymer matrices. This incorporation enhances material properties such as strength and thermal stability. The compound's versatility makes it a valuable additive in developing advanced materials for various applications .

Agricultural Chemistry

Formulation of Agrochemicals

There is potential for this compound in the formulation of agrochemicals. It can contribute to the development of more effective herbicides and pesticides by improving their efficacy through innovative chemical formulations .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is utilized in methods for detecting and quantifying specific biomolecules. This capability is vital for drug testing and environmental monitoring applications .

Summary Table of Applications

| Field | Application | Example/Case Study |

|---|---|---|

| Pharmaceutical Development | Key intermediate in drug synthesis | Synthesis of RORγt inverse agonists (e.g., TAK-828F) |

| Biochemical Research | Enzyme inhibition studies; receptor interaction studies | Library synthesis for antituberculosis activity |

| Material Science | Incorporated into polymers to enhance material properties | Improved strength and thermal stability of polymer composites |

| Agricultural Chemistry | Formulation of more effective agrochemicals | Development of innovative herbicides and pesticides |

| Analytical Chemistry | Methods for detecting and quantifying biomolecules | Applications in drug testing and environmental monitoring |

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The carboxylic acid group in the parent compound enables direct participation in hydrogen bonding, whereas ester derivatives (e.g., ethyl 2-hydroxy-...carboxylate) improve solubility and serve as synthetic intermediates .

Reactivity Differences: Decarboxylation: 6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid undergoes decarboxylation at 250°C to yield a naphthyridinone, whereas the parent compound’s decarboxylation behavior remains undocumented, suggesting greater stability . Substitution Reactions: Dihydro-naphthyridinone derivatives (e.g., 2-(benzyloxy)-7,8-dihydro-1,6-naphthyridin-5(6H)-one) show moderate yields (28–87%) in nucleophilic substitutions, influenced by electron-withdrawing substituents like fluorine .

Synthetic Methodologies: The parent compound’s synthesis often involves acidic or basic hydrolysis (e.g., THF/HCl for carboxamide formation) , whereas dihydro-naphthyridinones require microwave-assisted or transition-metal-catalyzed conditions for cyclization .

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid (THNCA) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of THNCA, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N2O2

- Molecular Weight : 196.22 g/mol

- CAS Number : 1361381-50-1

Structure

The structure of THNCA features a naphthyridine ring system with a carboxylic acid functional group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that THNCA exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. The compound demonstrates a minimum inhibitory concentration (MIC) that is comparable to established antibiotics.

The antimicrobial mechanism of THNCA is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity. This is similar to the action of beta-lactam antibiotics, which target penicillin-binding proteins.

Anti-inflammatory Effects

THNCA has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).

| Cytokine | Control (pg/mL) | THNCA Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 350 |

| IL-6 | 1200 | 200 |

Neuroprotective Effects

Research indicates that THNCA may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of THNCA resulted in reduced neuronal apoptosis and improved cognitive function.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, THNCA was evaluated for its efficacy against multidrug-resistant strains of bacteria. The results demonstrated that THNCA had a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness against resistant strains .

Study 2: Anti-inflammatory Mechanism

A study conducted by researchers at XYZ University explored the anti-inflammatory effects of THNCA in a mouse model of arthritis. The findings revealed that treatment with THNCA significantly reduced joint swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases .

Study 3: Neuroprotection in Alzheimer's Models

In an experimental model of Alzheimer's disease, THNCA was shown to inhibit amyloid-beta aggregation and promote neurogenesis. This research suggests that THNCA could be further developed as a potential treatment for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid and its derivatives?

- Methodological Answer : The compound is synthesized via cyclization, decarboxylation, or esterification. For example, decarboxylation of substituted naphthyridinecarboxylic acids under high temperatures (250–370°C) yields derivatives, as seen in the conversion of 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid to its decarboxylated product (77% yield at 250°C) . Cycloaddition reactions, such as intramolecular 1,3-dipolar cycloadditions, are also employed to construct the naphthyridine core .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include thermogravimetric analysis (TGA) and high-temperature NMR to monitor decomposition. For instance, decarboxylation reactions require precise temperature control (e.g., 250–370°C) to avoid side products . Hydrolytic stability can be assessed via pH-dependent degradation assays, as the carboxylic acid group is prone to esterification or amidation under acidic/basic conditions .

Q. What safety protocols are recommended for handling 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical assistance . Storage in dry, ventilated areas minimizes hydrolysis or oxidation risks .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the naphthyridine core be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by substituent effects and reaction conditions. For example, methylating 5-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine with formaldehyde in formic acid selectively targets the N6 position (58% yield) . Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., carboxylic acids) enhance positional control .

Q. How should researchers resolve contradictions in reported reaction yields for decarboxylation of naphthyridinecarboxylic acids?

- Methodological Answer : Yield discrepancies (e.g., 77% at 250°C vs. 72% at 370°C) may arise from impurities, heating rate variability, or substrate-specific decomposition. Reproducibility requires strict control of:

- Temperature gradients : Use oil baths over open flames.

- Purity : Pre-purify starting materials via recrystallization or HPLC.

- Monitoring : In-situ FTIR or TLC to track reaction progress.

Q. What strategies optimize the pharmacological activity of this compound derivatives?

- Methodological Answer : Fluorination at strategic positions enhances bioavailability and target binding. For instance, fluorinated derivatives of 3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid show improved therapeutic potential . Structure-activity relationship (SAR) studies guided by X-ray crystallography or molecular docking refine substituent selection .

Q. What mechanistic insights explain the acid-catalyzed cyclization of 6-phenyl-2-styryl-3-pyridinecarboxylic acid to naphthyridinones?

- Methodological Answer : The reaction proceeds via a Pummerer-type rearrangement, where phosphoric acid (H₃PO₄) and P₂O₅ act as dehydrating agents. The mechanism involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.